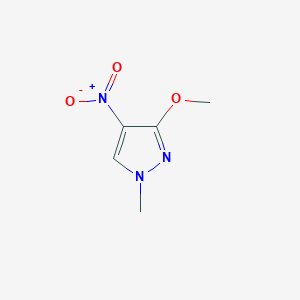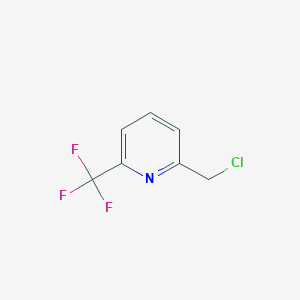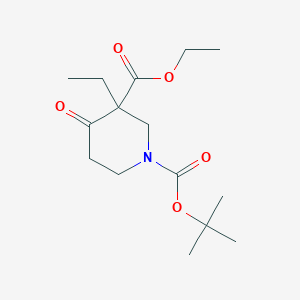![molecular formula C11H14Cl2N2S B1469548 {[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride CAS No. 1401425-34-0](/img/structure/B1469548.png)
{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride
Descripción general
Descripción
The compound “{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride” is a chemical compound with the molecular formula C11H14Cl2N2S . It’s important to note that the information available is limited and may not fully describe the compound .
Physical And Chemical Properties Analysis
The compound “{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride” is known to have a molecular weight of 277.21326 . It’s important to note that the information available is limited and may not fully describe the physical and chemical properties of the compound.Aplicaciones Científicas De Investigación
Reactivity and Synthesis of Heterocyclic Compounds
Thiazole derivatives are recognized for their reactivity, serving as building blocks in the synthesis of a wide array of heterocyclic compounds. For instance, 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and their derivatives have been utilized in creating pyrazolo-imidazoles, thiazoles, spiropyridines, and other heterocycles. This versatility underscores the potential of thiazole-containing compounds in heterocyclic and dye synthesis, offering mild reaction conditions for generating a broad spectrum of cyanomethylene dyes from diverse precursors (Gomaa & Ali, 2020).
Structural and Spectroscopic Insights
Thiazolidinone structures, which are closely related to thiazoles, exhibit significant synthetic interest. The reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid, has led to substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. These compounds offer insights into the conformation of the products and potential intermediates, emphasizing the chemical diversity accessible through modifications of the thiazole ring (Issac & Tierney, 1996).
Nutritional Aspects and Etiologic Agents in Cancer Research
Food-derived heterocyclic amines, including thiazole analogs, have been implicated in the etiology of human diseases such as breast cancer. The formation of these compounds in cooked meats and their biological activation pathways highlight the importance of understanding thiazole derivatives' roles in health and disease (Snyderwine, 1994).
Propiedades
IUPAC Name |
[2-(4-methylphenyl)-1,3-thiazol-5-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.2ClH/c1-8-2-4-9(5-3-8)11-13-7-10(6-12)14-11;;/h2-5,7H,6,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMQSCRDSDBBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(S2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-({4-[(3-Fluorobenzyl)oxy]phenyl}sulfanyl)piperidine hydrochloride](/img/structure/B1469474.png)
![Methyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B1469475.png)
![2-Methyl-4-{[2-(methyloxy)ethyl]amino}-5-nitrobenzoic acid](/img/structure/B1469478.png)





